3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid

Lipophilicity Membrane permeability Oral bioavailability prediction

3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid (CAS 61555-24-6, molecular formula C₁₆H₁₈O₅, MW 290.31 g/mol) is a geminally 2,2-disubstituted 1-oxo-tetrahydronaphthalene derivative bearing two propanoic acid side chains. Its computed physicochemical profile includes XLogP3 of 1.6, topological polar surface area (TPSA) of 91.7 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 61555-24-6
Cat. No. B12000317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid
CAS61555-24-6
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C2=CC=CC=C21)(CCC(=O)O)CCC(=O)O
InChIInChI=1S/C16H18O5/c17-13(18)6-9-16(10-7-14(19)20)8-5-11-3-1-2-4-12(11)15(16)21/h1-4H,5-10H2,(H,17,18)(H,19,20)
InChIKeyMOGCSEHNUALSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid (CAS 61555-24-6): Structural Baseline for Procurement Evaluation


3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid (CAS 61555-24-6, molecular formula C₁₆H₁₈O₅, MW 290.31 g/mol) is a geminally 2,2-disubstituted 1-oxo-tetrahydronaphthalene derivative bearing two propanoic acid side chains [1]. Its computed physicochemical profile includes XLogP3 of 1.6, topological polar surface area (TPSA) of 91.7 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [2]. The compound belongs to a broader patent class of oxo-substituted tetrahydronaphthalene derivatives that have been investigated for retinoid receptor binding and retinoid antagonist-like biological activity [3]. It is commercially supplied at 95% minimum purity for research and development use only .

Why In-Class Tetrahydronaphthalene Analogs Cannot Simply Substitute 3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid


This compound occupies a sparsely populated structural niche within the tetrahydronaphthalene chemical space: a geminal 2,2-bis(propanoic acid) substitution on a 1-oxo-tetrahydronaphthalene scaffold. The vast majority of commercially available tetrahydronaphthalene derivatives carry either mono-substitution at a single ring position or are substituted at the 5,5,8,8-tetramethyl positions characteristic of retinoid pharmacophores [1]. The closest purchasable analogs—such as 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid (CAS 13019-12-0, MW 204.26, mono-acid), 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid (CAS 13052-96-5, positional isomer), and 1,4-naphthalenedipropanoic acid (CAS 118071-16-2, fully aromatic core)—each deviate in at least one critical parameter: number of carboxylic acid moieties, position of attachment, core oxidation state, or absence of the 1-oxo group . Generic substitution risks altering metal-coordination stoichiometry, hydrogen-bonding networks, solubility profiles, and biological target engagement in ways that are not predictable without experimental validation [2].

Quantitative Comparative Evidence Guide: 3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid vs. Closest Structural Analogs


Lipophilicity Differential vs. Diethyl Ester Analog: XLogP3 Δ = –1.4

The free diacid form (CAS 61555-24-6) exhibits a computed XLogP3 of 1.6, compared to 3.0 for its diethyl ester analog (CAS 61555-21-3), representing a 1.4 log-unit reduction in lipophilicity [1][2]. This difference places the free acid within the optimal Lipinski Rule of 5 range for oral bioavailability (XLogP ≤5) while the diethyl ester, despite still being within range, is substantially more lipophilic and may exhibit different membrane partitioning, plasma protein binding, and tissue distribution if used in a biological context [3].

Lipophilicity Membrane permeability Oral bioavailability prediction

Hydrogen Bond Donor Count: Free Acid (2 HBD) vs. Diethyl Ester (0 HBD)

The target compound possesses two hydrogen bond donor (HBD) groups from its free carboxylic acid moieties, whereas the diethyl ester analog (CAS 61555-21-3) has zero HBDs [1][2]. For a mono-acid comparator such as 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid (CAS 13019-12-0, MW 204.26, C₁₃H₁₆O₂), only a single HBD is present, yielding fundamentally different hydrogen-bonding architecture . This HBD count directly governs intermolecular hydrogen-bonding capacity, crystal packing, co-crystal formation, and metal–ligand coordination geometry in supramolecular and materials chemistry applications.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Topological Polar Surface Area (TPSA) Differentiates Membrane Permeability Profiles

The target free diacid has a computed TPSA of 91.7 Ų, which is substantially higher than the estimated TPSA of the diethyl ester (approximately 61.8 Ų, based on ester oxygen contributions) and a mono-acid tetrahydronaphthalene (approximately 37.3 Ų for 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid, carrying only one COOH group and no ketone) [1][2]. TPSA values above 90 Ų are generally associated with reduced passive membrane permeability, while values below 60–70 Ų are predictive of good oral absorption and CNS penetration [3]. The target compound's TPSA of 91.7 Ų thus defines a permeability class distinct from both its ester prodrug and its mono-acid analogs.

Membrane permeability Blood-brain barrier Drug-likeness

Rotatable Bond Count Impact on Conformational Entropy and Binding

The target compound contains six rotatable bonds, compared to ten rotatable bonds for its diethyl ester analog (CAS 61555-21-3) [1][2]. Mono-substituted tetrahydronaphthalene propanoic acids typically possess only 2–3 rotatable bonds. Each additional rotatable bond contributes an estimated entropic penalty of approximately 0.7–1.2 kcal/mol upon receptor binding [3]. The target compound's intermediate rotatable bond count positions it between the highly flexible diethyl ester (higher entropic penalty expected) and the more rigid mono-substituted analogs, potentially offering a balanced conformational flexibility profile for target engagement.

Conformational flexibility Ligand efficiency Entropic penalty

Geminal 2,2-Disubstitution: A Distinct Scaffold Architecture vs. Mono-Substituted and 1,4-Disubstituted Naphthalene Analogs

The compound's geminal (2,2) disubstitution pattern on the tetrahydronaphthalene core is structurally distinct from the more common 1,4-disubstituted naphthalenedipropanoic acid (CAS 118071-16-2, C₁₆H₁₆O₄, fully aromatic naphthalene core with linear para-dicarboxylic acid geometry) . The fully aromatic 1,4-naphthalenedipropanoic acid presents its two carboxylate arms at an approximately 180° angle, favoring linear coordination polymer architectures, whereas the geminal 2,2-disubstitution of the target compound forces both propanoic acid arms to project from the same tetrahedral carbon center in a V-shaped geometry with an angle of approximately 109° [1]. This angular presentation is structurally analogous to malonic acid-type chelators rather than terephthalic acid-type linear linkers, enabling distinct metal–organic framework (MOF) topologies [2].

Scaffold uniqueness Substitution pattern Coordination chemistry

1-Oxo Functional Group: Differentiating Reactivity from Non-Oxo Tetrahydronaphthalene Analogs

The target compound carries a ketone (1-oxo) group on the tetrahydronaphthalene ring that is absent in comparator compounds such as 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid (CAS 13019-12-0) and 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid (CAS 13052-96-5) [1]. This ketone contributes an additional hydrogen bond acceptor (bringing the total to 5 HBA vs. 2 for mono-acid comparators), provides a UV chromophore (n→π* transition, λmax approximately 250–260 nm for α-tetralone derivatives), enables Schiff base/imine condensation chemistry, and can participate in enolate chemistry for further synthetic elaboration [2]. The 1-oxo group also confers structural similarity to the 1-oxo-tetrahydronaphthalene scaffold present in the broad patent family of oxo-substituted tetrahydronaphthalene retinoid receptor ligands (US 5,747,542) [3].

Ketone reactivity Chromophore Hydrogen bond acceptor

Highest-Confidence Research and Industrial Application Scenarios for 3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid (CAS 61555-24-6)


Synthesis of V-Shaped Metal–Organic Frameworks (MOFs) and Angular Coordination Polymers

The geminal 2,2-disubstitution geometry forces the two carboxylate arms into a V-shaped projection (~109° angle), distinguishing this compound from linear 1,4-naphthalenedipropanoic acid linkers. This angular topology enables the construction of helical, zigzag, or non-linear coordination polymers with group 13 metals (Al³⁺, Ga³⁺) and transition metals, as demonstrated for related naphthalenedicarboxylate systems [1]. The diacid form is required for direct metal coordination; the diethyl ester cannot participate in carboxylate-metal binding without prior hydrolysis.

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Tetrahydronaphthalene Retinoid Scaffold

The 1-oxo-tetrahydronaphthalene core with geminal dipropanoic acid substitution represents a distinct chemotype within the oxo-substituted tetrahydronaphthalene patent family (US 5,747,542) that encompasses retinoid receptor ligands [2]. The free diacid's physicochemical profile (XLogP3 1.6, TPSA 91.7 Ų, 6 rotatable bonds) provides a balanced starting point for property-guided optimization, offering lower lipophilicity than the diethyl ester and greater conformational flexibility than mono-acid scaffolds. The ketone group additionally serves as a synthetic diversification point via reductive amination, Grignard addition, or oxime formation.

Synthetic Intermediate Requiring Orthogonal Carboxylic Acid Reactivity with UV-Traceable Detection

The combination of two chemically equivalent but spatially distinct carboxylic acid groups plus a UV-active 1-oxo-tetrahydronaphthalene chromophore makes this compound suitable as a synthetic intermediate in multi-step organic synthesis where: (i) one carboxylic acid can be selectively protected/deprotected for sequential coupling; (ii) the ketone provides a built-in UV chromophore (α-tetralone λmax ~250–260 nm) for reaction monitoring by HPLC; and (iii) the tetrahydronaphthalene core offers greater solubility in organic solvents compared to fully aromatic naphthalene analogs [3]. The commercially supplied 95% minimum purity is appropriate for intermediate-stage synthetic use.

Biochemical Probe Development Targeting Retinoid Receptor or Related Nuclear Receptor Pathways

Given the structural precedent of oxo-substituted tetrahydronaphthalene derivatives as retinoid receptor ligands [2], this compound may serve as a starting scaffold for developing biochemical probes targeting RAR, RXR, or related nuclear receptor pathways. The free diacid form provides the requisite carboxylic acid pharmacophore common to retinoid receptor ligands (as exemplified by TTNPB, which contains a tetrahydronaphthalene carboxylic acid moiety with RAR IC₅₀ values of 4.5–9.3 nM ). However, the geminal dipropanoic acid substitution pattern is absent from characterized retinoid ligands, suggesting potential for novel selectivity profiles pending experimental validation.

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